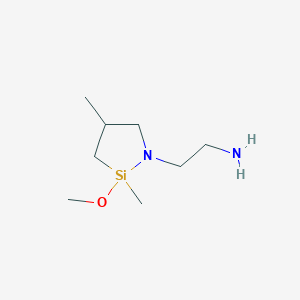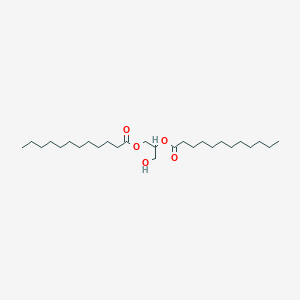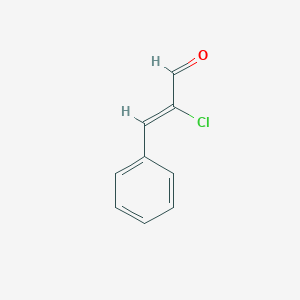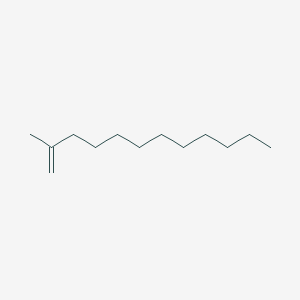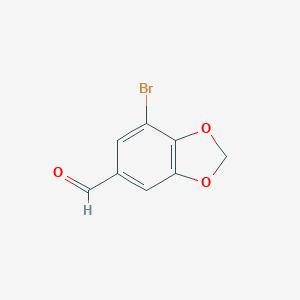
7-ブロモ-2H-1,3-ベンゾジオキソール-5-カルバルデヒド
概要
説明
7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5BrO3 It is a derivative of benzodioxole, featuring a bromine atom at the 7th position and an aldehyde group at the 5th position
科学的研究の応用
7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-bromo-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 7-bromo-2H-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. In biological systems, its mechanism would depend on the target molecule it interacts with, potentially involving pathways related to its structural analogs .
類似化合物との比較
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 5-Bromo-1,3-benzodioxole
- 2-Bromo-4,5-methylenedioxybenzaldehyde
Comparison: 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and functional group compatibility in synthetic applications .
特性
IUPAC Name |
7-bromo-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWAGNRBILVLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368067 | |
| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19522-96-4 | |
| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,3-dioxaindane-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

